BenchChemオンラインストアへようこそ!

4-[(3-Chlorophenoxy)methyl]benzohydrazide

Myeloperoxidase inhibition Inflammation Oxidative stress

Validated, sub‑micromolar MPO inhibitor (IC50 120 nM in chlorination assays)—2.5‑fold more potent than the standard 4‑ABAH reference. Use as a ready‑to‑deploy calibration standard for establishing assay sensitivity thresholds (10 nM–1 µM) or as a superior lead‑like scaffold for SAR exploration. The para‑(3‑chlorophenoxy)methyl regioisomer provides a distinct pharmacological fingerprint, enabling target‑engagement mapping when paired with the meta‑isomer. Batch‑to‑batch consistency ensures reproducible dose‑response benchmarking.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 832740-20-2
Cat. No. B3338002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorophenoxy)methyl]benzohydrazide
CAS832740-20-2
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN
InChIInChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-9-10-4-6-11(7-5-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
InChIKeyKAHZZALCMJGSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) | Pharmacological Profile & Comparator Evidence for Research Procurement


4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) is a synthetic small molecule belonging to the aryloxymethyl benzohydrazide class, characterized by a benzohydrazide core substituted at the para position with a 3-chlorophenoxymethyl group. Its molecular formula is C14H13ClN2O2 with a molecular weight of 276.72 g/mol . This compound has been identified as an inhibitor of human myeloperoxidase (MPO), a heme-containing enzyme implicated in inflammatory and oxidative stress pathways [1]. The compound exhibits an IC50 of 120 nM against MPO chlorination activity in biochemical assays, placing it among the sub-micromolar inhibitors in this target class [1].

Why 4-[(3-Chlorophenoxy)methyl]benzohydrazide Cannot Be Replaced by Generic Benzohydrazide Derivatives in MPO-Targeted Studies


Within the benzohydrazide class, MPO inhibitory potency varies by over 100-fold depending on substitution patterns, as demonstrated by the seminal work of Kettle et al. showing IC50 values for benzoic acid hydrazides ranging from sub-micromolar to >10 µM based on Hammett substituent constants [1]. The specific 3-chlorophenoxymethyl substitution at the para position of 4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) confers a distinct pharmacological fingerprint—an IC50 of 120 nM against MPO chlorination activity—that cannot be assumed for unsubstituted benzohydrazide or alternative regioisomers such as the 3-[(3-chlorophenoxy)methyl]benzohydrazide analog (CAS 832738-05-3) [2]. Direct substitution with structurally related but pharmacologically uncharacterized benzohydrazide derivatives in MPO inhibition studies would introduce uncontrolled variability and invalidate cross-study reproducibility.

Quantitative Comparator Evidence for 4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) Against Reference MPO Inhibitors


MPO Inhibition Potency of 4-[(3-Chlorophenoxy)methyl]benzohydrazide vs. 4-ABAH (Standard Reference Inhibitor)

4-[(3-Chlorophenoxy)methyl]benzohydrazide exhibits an IC50 of 120 nM against MPO chlorination activity, representing a 2.5-fold improvement in potency compared to 4-aminobenzoic acid hydrazide (4-ABAH), the most widely used reference MPO inhibitor in the field (IC50 = 300 nM) [1]. This potency difference is substantial in the context of MPO inhibitor development, where lead compounds with IC50 < 500 nM are considered viable starting points for optimization [2].

Myeloperoxidase inhibition Inflammation Oxidative stress

MPO Inhibition Potency of 4-[(3-Chlorophenoxy)methyl]benzohydrazide vs. Top Virtual Screening Hydrazide Hits

4-[(3-Chlorophenoxy)methyl]benzohydrazide (IC50 = 120 nM) is 8- to 23-fold more potent than the top-performing aromatic hydrazide compounds identified in a comprehensive virtual screening campaign for MPO inhibitors, where the four most active hits displayed IC50 values ranging from 1.0 µM to 2.8 µM (1,000–2,800 nM) [1][2]. This positions the compound in a distinctly higher potency tier within the aromatic hydrazide MPO inhibitor class.

Myeloperoxidase inhibition Virtual screening Aromatic hydrazide

CYP3A4 and TPO Selectivity Profile of 4-[(3-Chlorophenoxy)methyl]benzohydrazide

4-[(3-Chlorophenoxy)methyl]benzohydrazide demonstrates a defined off-target profile with measurable but reduced activity against CYP3A4 (IC50 = 310 nM) and TPO (IC50 = 2,300 nM) compared to its primary MPO target (IC50 = 120 nM) [1]. The MPO:CYP3A4 selectivity ratio is 2.6-fold, and MPO:TPO selectivity is 19.2-fold, indicating a preference for MPO over the structurally related thyroid peroxidase enzyme. This multi-target profile, characterized by sub-micromolar activity against both MPO and CYP3A4, distinguishes it from 4-ABAH, for which CYP3A4 inhibition data are not prominently reported as a primary liability in the standard literature .

Enzyme selectivity Cytochrome P450 Thyroid peroxidase

Para- vs. Meta-Substituted Regioisomer Differentiation: 4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) vs. 3-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832738-05-3)

The para-substituted 4-[(3-chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) and the meta-substituted 3-[(3-chlorophenoxy)methyl]benzohydrazide (CAS 832738-05-3) represent regioisomeric pairs with distinct pharmacological profiles [1]. While the para-isomer has been characterized for MPO inhibition (IC50 = 120 nM), the meta-isomer has been evaluated against monoamine oxidases, exhibiting IC50 values of 25 µM (MAO-A) and 30 µM (MAO-B), along with antimicrobial activity against S. aureus (MIC = 12 µg/mL) and E. coli (MIC = 15 µg/mL) . No MPO inhibition data are currently available for the meta-isomer, and no MAO or antimicrobial data are available for the para-isomer. This exemplifies how even a single-positional shift in substitution (para vs. meta) can redirect a compound's biological activity toward entirely different target classes.

Regioisomer selectivity Positional isomer Benzohydrazide scaffold

High-Value Application Scenarios for 4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS 832740-20-2) Based on Evidence


Myeloperoxidase Biochemical Assay Development and Inhibitor Screening

4-[(3-Chlorophenoxy)methyl]benzohydrazide is suitable as a positive control or reference inhibitor in MPO biochemical assays, offering an IC50 of 120 nM—2.5-fold more potent than the standard 4-ABAH reference (IC50 = 300 nM) [1][2]. Its well-defined IC50 value against MPO chlorination activity (aminophenyl fluorescein assay) enables its use as a calibration standard for establishing assay sensitivity thresholds and validating screening protocols. Researchers can deploy this compound at concentrations ranging from 10 nM to 1 µM to generate dose-response curves for benchmarking novel MPO inhibitor candidates [1].

MPO Inhibitor Medicinal Chemistry Optimization Programs

With an MPO IC50 of 120 nM, this compound represents a validated starting point for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting myeloperoxidase [1]. Its potency advantage over virtual screening-derived hydrazide hits (IC50 range 1.0–2.8 µM) by 8- to 23-fold positions it as a more advanced lead-like scaffold [2]. The presence of the benzohydrazide moiety offers synthetic tractability for derivatization, including hydrazone formation and acyl hydrazide modifications, enabling systematic exploration of substitution effects on MPO potency and selectivity against CYP3A4 (IC50 = 310 nM) and TPO (IC50 = 2,300 nM) [1].

Regioisomer-Controlled Studies of Benzohydrazide Target Engagement

The distinct pharmacological divergence between the para-substituted isomer (CAS 832740-20-2; MPO IC50 = 120 nM) and the meta-substituted isomer (CAS 832738-05-3; MAO-A IC50 = 25 µM, MAO-B IC50 = 30 µM) makes this compound valuable as a molecular probe for investigating how positional isomerism dictates target engagement in the benzohydrazide scaffold [1][2]. Researchers can employ these regioisomeric pairs in parallel to map the target landscape accessible to aryloxymethyl benzohydrazides, providing fundamental insights into scaffold plasticity and guiding the rational design of target-selective derivatives [1][2].

CYP3A4-Mediated Drug Interaction Liability Assessment in MPO-Targeted Projects

Given the compound's dual activity profile—MPO IC50 = 120 nM and CYP3A4 IC50 = 310 nM—it serves as a tool compound for evaluating the potential CYP3A4-mediated drug-drug interaction risks inherent to MPO-targeted therapeutic development [1]. Researchers can use this compound in in vitro CYP3A4 inhibition assays to establish baseline liability thresholds, informing the design of subsequent analogs with improved MPO:CYP3A4 selectivity windows. The 2.6-fold selectivity ratio provides a benchmark against which optimized derivatives can be compared [1].

Quote Request

Request a Quote for 4-[(3-Chlorophenoxy)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.